3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline
Description
3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline is a substituted aniline derivative characterized by a butoxy group (-O-C₄H₉) at the 3-position of the aniline ring and a benzyl substituent attached to the nitrogen atom. The benzyl group itself is further functionalized with a phenethyloxy (-O-CH₂CH₂-C₆H₅) moiety at its 3-position. This compound belongs to a class of aromatic amines widely utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .
Such compounds are often explored for their electronic and steric effects in coordination chemistry or as precursors for liquid crystals and dyes (as noted for nitrile analogs in ) .
Properties
IUPAC Name |
3-butoxy-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-2-3-16-27-25-14-8-12-23(19-25)26-20-22-11-7-13-24(18-22)28-17-15-21-9-5-4-6-10-21/h4-14,18-19,26H,2-3,15-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQGDIFZQAPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline typically involves a multi-step process:
Formation of the Butoxy Group: The initial step involves the formation of the butoxy group through the reaction of butanol with an appropriate halide under basic conditions.
Formation of the Phenethyloxy Group: The phenethyloxy group is formed by reacting phenethyl alcohol with a suitable halide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the butoxy and phenethyloxy groups with aniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halides and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Research indicates that 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline exhibits significant biological activities, particularly in the following areas:
- Immunomodulation : The compound has shown potential as a modulator of Toll-like receptors (TLRs), which are crucial for initiating immune responses. It may enhance cytokine production and macrophage activation, indicating its role in boosting immune responses against pathogens .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer activity by influencing cell signaling pathways involved in proliferation and apoptosis.
Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : Its unique structure allows it to serve as a lead compound for developing new pharmaceuticals targeting various diseases, especially those involving immune dysregulation or cancer .
Biochemical Research
- Protein Interaction Studies : The compound is utilized in proteomics to study protein interactions and functions, aiding in understanding cellular mechanisms and disease processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- In Vitro Studies : Research has demonstrated that similar compounds can enhance macrophage activation and cytokine secretion, indicating robust immunomodulatory effects.
- Animal Models : In vivo studies have shown that TLR modulators can reduce inflammation and improve outcomes in models of sepsis and autoimmune diseases, suggesting potential therapeutic applications for this compound .
Mechanism of Action
The mechanism of action of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline with key analogs identified in the evidence, highlighting structural variations and their physicochemical implications:
Key Observations:
Electron-Withdrawing Groups : Chlorine substituents (e.g., in ) lower pKa values, enhancing acidity and altering reactivity in electrophilic substitutions.
Steric Effects : Methyl groups (e.g., in ) introduce less steric hindrance compared to alkoxy chains, favoring reactions sensitive to spatial constraints.
Hydrogen Bonding : Phenethyloxy and alkoxy groups may participate in hydrogen bonding (as seen in nitrile derivatives ), influencing crystal packing or solubility.
Research Findings and Implications
While direct studies on this compound are absent in the evidence, insights can be drawn from related compounds:
- Synthetic Routes : Palladium-catalyzed coupling () and acid-mediated deprotection () are viable for introducing aryl/alkyl groups to aniline derivatives .
- Crystal Engineering : Hydrogen-bonding networks (N–H⋯Cl, O–H⋯Cl in ) stabilize crystal structures, suggesting similar behavior in analogs with polar substituents .
Biological Activity
3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, drawing from diverse sources to present an authoritative analysis.
Chemical Structure and Properties
The molecular formula of this compound is C23H31NO2, with a molecular weight of 375.50 g/mol. The compound consists of an aniline moiety substituted with a butoxy group and a phenethyloxy-benzyl group, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for diverse interactions within biological systems, making it a compound of interest in medicinal chemistry.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Activity : Investigations have shown that derivatives of this compound may inhibit cancer cell proliferation through specific molecular pathways.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating metabolic pathways relevant to disease processes.
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This interaction can lead to the modulation of cellular processes, such as apoptosis in cancer cells or inhibition of bacterial growth through interference with metabolic functions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Aniline Derivative : Starting from an appropriate aniline precursor.
- Substitution Reactions : Introducing the butoxy and phenethyloxy groups through nucleophilic substitution methods.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in breast cancer cells | |
| Enzyme Inhibition | Modulates activity of metabolic enzymes |
Case Study: Anticancer Properties
A study investigating the anticancer properties of this compound demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death. This suggests potential for development into therapeutic agents targeting specific cancer types.
Q & A
Q. What are the recommended synthetic routes for 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline in laboratory settings?
The compound can be synthesized via N-alkylation of aniline derivatives. A bipyridyl metal-organic framework (e.g., bpy-UiO-CoCl₂) catalyzes the reaction between 3-(phenethyloxy)benzyl alcohol and 3-butoxyaniline. This method achieves high yields (80–90%) under mild conditions (80°C, 12–24 hrs) and allows catalyst recycling for up to 4 cycles without significant activity loss . Alternative routes include using MnCo₂O₄ nanorod catalysts, which dehydrogenate alcohols to aldehydes, followed by condensation with aniline derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, alkyloxy groups at δ 3.5–4.2 ppm).
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~394).
- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture .
Q. How can researchers address low yields during synthesis?
- Catalyst Optimization : Increase catalyst loading (e.g., 5–10 mol%) or switch to MnCo₂O₄ for enhanced dehydrogenation activity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., alcohol dehydrogenation vs. Schiff base formation) .
- Temperature Gradients : Test 60–100°C to balance reaction rate and byproduct formation. Higher temperatures (>90°C) may degrade sensitive functional groups.
- Solvent-Free Conditions : Explore microwave-assisted synthesis to reduce solvent use and improve energy efficiency .
Q. What mechanistic insights explain the role of MnCo₂O₄ in this synthesis?
MnCo₂O₄ facilitates a dual mechanism:
Dehydrogenation : Co³⁺ sites oxidize 3-(phenethyloxy)benzyl alcohol to the corresponding aldehyde.
Condensation : Mn²⁺/Mn³⁺ redox pairs activate the aniline’s amine group for nucleophilic attack on the aldehyde, forming the imine intermediate .
Characterize active sites via XPS and TEM to correlate catalyst structure with activity.
Q. How should researchers resolve contradictions in catalytic efficiency data?
Discrepancies may arise from:
- Catalyst Morphology : Hierarchical MnCo₂O₄ nanostructures (e.g., nanorods vs. nanoparticles) exhibit varying surface areas and active site densities .
- Substrate Steric Effects : Bulky substituents (e.g., phenethyloxy groups) hinder access to catalytic sites, reducing turnover frequency.
- Solution : Perform control experiments with structurally simpler analogs (e.g., benzyl alcohol) to isolate steric/electronic factors .
Q. What strategies identify and mitigate byproducts in this synthesis?
- Byproduct Profiling : Use GC-MS to detect common impurities like unreacted aniline or over-oxidized aldehydes.
- Additive Screening : Introduce scavengers (e.g., molecular sieves) to trap water and shift equilibrium toward imine formation.
- Post-Reaction Quenching : Rapidly cool the reaction mixture to <10°C to prevent side reactions (e.g., hydrolysis of the imine intermediate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
